N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core substituted with a thioether-linked indolin-1-yl-2-oxoethyl group and a furan-2-carboxamide moiety. The pyrimidinone scaffold is a common pharmacophore in drug discovery, while the thioether and furan groups may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c20-16-15(21-17(26)13-6-3-9-28-13)18(27)23-19(22-16)29-10-14(25)24-8-7-11-4-1-2-5-12(11)24/h1-6,9H,7-8,10H2,(H,21,26)(H3,20,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBLWFJISKGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse scientific studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O4S |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 868225-92-7 |
The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it may interact with various protein kinases, which play crucial roles in signal transduction pathways that regulate cell proliferation and survival. Notably, studies have shown that derivatives of this compound can inhibit protein kinase B (AKT) and ABL tyrosine kinase, suggesting a mechanism that could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer potential of compound 1 and its derivatives:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. For instance, derivatives exhibited IC₅₀ values as low as 0.06 µM against selected cancer types .
- Mechanistic Insights : The compound's ability to inhibit angiogenesis was also highlighted in studies where it demonstrated competitive antiangiogenic activity compared to established agents like Pazopanib . This suggests that compound 1 not only targets cancer cells directly but also affects the tumor microenvironment by inhibiting blood vessel formation.
- Case Studies : In a study involving the synthesis and biological evaluation of related compounds, several derivatives showed promising results in inhibiting cell growth in vitro, indicating that structural modifications could enhance their anticancer efficacy .
Antimicrobial Activity
Beyond its anticancer properties, compound 1 has been evaluated for antimicrobial activity:
- Antibacterial Effects : Research utilizing PASS (Prediction of Activity Spectra for Substances) software predicted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve the inhibition of key bacterial enzymes .
- Fungal Inhibition : The compound also showed potential antifungal properties against various fungal species, with studies indicating effective inhibition at certain concentrations .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines; inhibition of AKT and ABL kinases; antiangiogenic properties. |
| Antimicrobial | Predicted antibacterial activity against various bacteria; antifungal effects observed in laboratory settings. |
Scientific Research Applications
Anticancer Activity
- Cytotoxicity Assays: In vitro assays have demonstrated cytotoxic effects against cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. Derivatives of the compound exhibited IC₅₀ values as low as 0.06 µM against selected cancer types.
- Mechanistic Insights: Studies have shown that the compound inhibits angiogenesis, demonstrating competitive antiangiogenic activity compared to agents like Pazopanib. This suggests that the compound can target cancer cells directly and affect the tumor microenvironment by inhibiting blood vessel formation. Derivatives of this compound can inhibit protein kinase B (AKT) and ABL tyrosine kinase, suggesting a mechanism that could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Studies: Synthesis and biological evaluation of related compounds have shown promising results in inhibiting cell growth in vitro, indicating that structural modifications could enhance their anticancer efficacy.
Antimicrobial Activity
- Antibacterial Effects: Research using PASS (Prediction of Activity Spectra for Substances) software predicted antibacterial activity against Gram-positive and Gram-negative bacteria, potentially by inhibiting key bacterial enzymes.
- Fungal Inhibition: The compound also showed potential antifungal properties against various fungal species, with studies indicating effective inhibition at certain concentrations.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines; inhibition of AKT and ABL kinases; antiangiogenic properties. |
| Antimicrobial | Predicted antibacterial activity against various bacteria; antifungal effects observed in laboratory settings. |
Physicochemical properties
Relevant information includes:
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Yield (%) | Key Product Feature |
|---|---|---|---|
| Pyrimidine Cyclization | HCl (cat.), reflux, 12h | 78 | 6-oxo-1,6-dihydropyrimidine |
| Thioether Formation | K₂CO₃, DMF, 60°C, 6h | 65 | Indolin-1-yl-thioethyl linkage |
| Carboxamide Coupling | EDC, HOBt, DCM, rt, 24h | 82 | Furan-2-carboxamide group |
Thioether Group (S–CH₂–CO–Indoline)
-
Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide () or sulfone (), depending on stoichiometry.
-
Example: (yield: 89%).
-
-
Nucleophilic Substitution : Susceptible to displacement by amines (e.g., piperazine) under basic conditions.
Carboxamide Group (Furan-2-carboxamide)
-
Hydrolysis : Acidic/basic hydrolysis yields furan-2-carboxylic acid (, reflux) .
-
Reduction : LiAlH₄ reduces the amide to a primary amine ().
Pyrimidine Ring
-
Electrophilic Aromatic Substitution : Bromination at C4 position using Br₂/FeBr₃ .
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Tautomerism : Exists in keto-enol equilibrium, influencing reactivity toward electrophiles .
Mechanistic Insights from Analogous Systems
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Cyclization Mechanism : For related spiro-pyrimidine systems, bromination initiates ring closure, followed by O-nucleophilic attack to form fused heterocycles (e.g., spiro[furopyran-pyrimidine]) .
-
Catalytic Pathways : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at halogenated positions.
Table 2: Reactivity Comparison with Structural Analogs
Experimental Validation
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Properties
Key Observations :
- The target compound’s pyrimidinone core distinguishes it from β-lactam/thiazolidine-based antibiotics in , which prioritize bacterial cell wall disruption .
Pharmacokinetic and Bioactivity Comparisons
Table 2: Hypothetical Pharmacokinetic Profiles
| Compound Type | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Target Pyrimidinone Derivative | 0.05–0.1 (Low) | 85–90 | 2–4 hours |
| β-Lactam Antibiotics | 10–50 (High) | 60–75 | 1–2 hours |
Analysis :
- The target compound’s low solubility aligns with its lipophilic thioether and furanamide groups, contrasting with highly soluble β-lactams designed for rapid systemic distribution .
- Its extended metabolic stability (hypothesized) may reflect resistance to esterase-mediated degradation, a common issue with β-lactams.
Therapeutic Potential and Mechanisms
- Target Compound: Likely inhibits kinases (e.g., JAK2, EGFR) via pyrimidinone-mediated ATP binding. The indolin moiety may enhance selectivity for tyrosine kinase receptors.
- Compounds : Broad-spectrum β-lactam antibiotics targeting penicillin-binding proteins. Their carboxylate groups are critical for bacterial transpeptidase inhibition .
Preparation Methods
Synthesis Strategies and Key Intermediate Formation
The compound’s synthesis typically follows a modular approach, beginning with the construction of the pyrimidinone core and subsequent functionalization with indolin-1-yl and furan-2-carboxamide groups. Key intermediates include:
- 2-Thiopyrimidinone derivatives : Serve as the central scaffold for sulfur-based substitutions.
- Indolin-1-yl-2-oxoethyl moieties : Introduced via nucleophilic displacement or coupling reactions.
- Furan-2-carboxamide groups : Attached through amide bond formation or condensation reactions.
Formation of the Pyrimidinone Core
The pyrimidinone ring is synthesized via cyclocondensation reactions. For example, a mixture of thiourea and β-ketoesters under basic conditions yields 2-thio-6-oxo-1,6-dihydropyrimidin-4-amine derivatives. Adjustments in solvent systems (e.g., ethanol, toluene) and catalysts (e.g., sodium ethoxide, piperidine) optimize yields (Table 1).
Table 1: Reaction Conditions for Pyrimidinone Core Synthesis
| Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiourea + Ethyl acetoacetate | Ethanol | Sodium ethoxide | 80 | 78 | |
| Thiourea + Cyclohexanone | Toluene | Piperidine | 140 | 64 |
The introduction of the 2-(indolin-1-yl)-2-oxoethylthio group involves a two-step process:
- Synthesis of 2-(indolin-1-yl)-2-oxoethyl bromide : Prepared by treating indoline with bromoacetyl bromide in dichloromethane.
- Thioether formation : The bromide intermediate reacts with the pyrimidinone’s thiol group under basic conditions (e.g., potassium carbonate in DMF).
Table 2: Thioether Coupling Optimization
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 6 | 82 | 95 |
| Triethylamine | Acetone | 12 | 67 | 89 |
Amidation with Furan-2-Carboxamide
The final step involves coupling the pyrimidinone intermediate with furan-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Key considerations include:
- Activation of the carboxylic acid : Pre-activation with thionyl chloride converts furan-2-carboxylic acid to its acyl chloride, enhancing reactivity.
- Solvent selection : Dichloromethane or THF minimizes side reactions.
Table 3: Amidation Reaction Parameters
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 75 |
| DCC/DMAP | THF | 0–25 | 68 |
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Thioether Formation
During thioether coupling, competing elimination reactions may produce vinyl sulfides. This is mitigated by:
Analytical Characterization and Quality Control
Spectroscopic Validation
Scale-Up Considerations and Industrial Relevance
Large-scale production (≥1 kg) requires:
Applications in Drug Discovery
While beyond the scope of preparation methods, this compound’s structural features align with kinase inhibitors (e.g., ABL, AKT) and antimicrobial agents, as inferred from analogous pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
